![molecular formula C18H12ClNO3S B14709486 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone CAS No. 18587-35-4](/img/structure/B14709486.png)
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone is a chemical compound with the molecular formula C₁₈H₁₂ClNO₃S It is known for its unique structure, which includes a chloro group, a dioxido group, and a benzo[b]phenothiazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone typically involves the chlorination of 1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is usually performed in an inert solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dioxido moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: This compound is unique due to its specific functional groups and structure.
1-(5,5-Dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
The presence of the chloro group in this compound imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
18587-35-4 |
|---|---|
分子式 |
C18H12ClNO3S |
分子量 |
357.8 g/mol |
IUPAC名 |
2-chloro-1-(5,5-dioxobenzo[b]phenothiazin-12-yl)ethanone |
InChI |
InChI=1S/C18H12ClNO3S/c19-11-18(21)20-14-7-3-4-8-16(14)24(22,23)17-10-13-6-2-1-5-12(13)9-15(17)20/h1-10H,11H2 |
InChIキー |
YYNFUOWLEJSGHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)N(C4=CC=CC=C4S3(=O)=O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



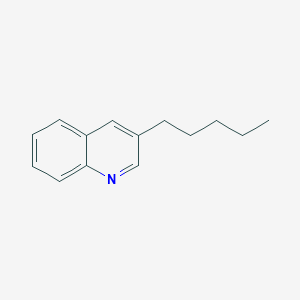
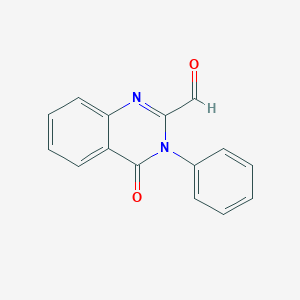
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

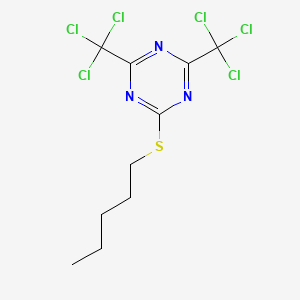
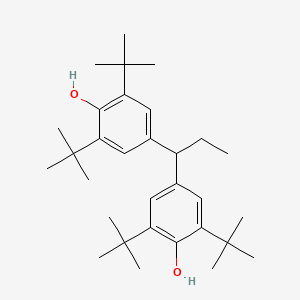
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
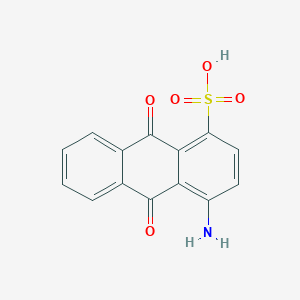
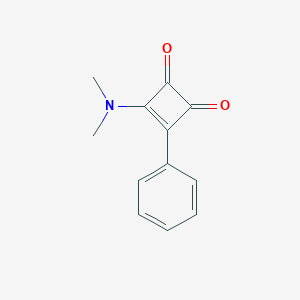
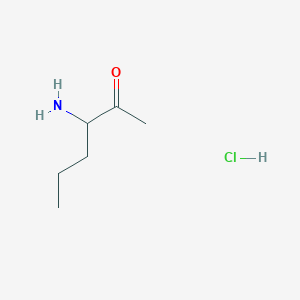
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
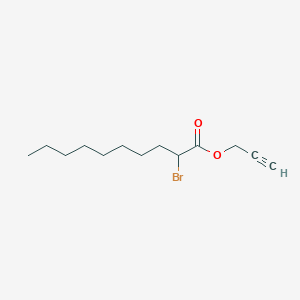
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
